molecular formula C10H12F3NO B3180946 4-(Trifluoromethoxy)-benzenepropanamine CAS No. 465529-50-4

4-(Trifluoromethoxy)-benzenepropanamine

Cat. No.: B3180946
CAS No.: 465529-50-4
M. Wt: 219.2 g/mol
InChI Key: NMMRPWQPYYIKRW-UHFFFAOYSA-N
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Description

Contextualization of Fluorinated Organic Compounds in Contemporary Research

Organofluorine compounds, organic molecules containing at least one carbon-fluorine bond, have a significant impact on numerous areas of daily life and technology. nih.gov The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. mdpi.com This is due to several distinctive characteristics of the fluorine atom, including its high electronegativity (the highest of all elements), small size, and the strength of the carbon-fluorine bond, which is one of the strongest in organic chemistry. nih.govwalshmedicalmedia.com

In pharmaceutical research, the incorporation of fluorine is a widely used strategy to enhance the efficacy of drug candidates. d-nb.info It is estimated that approximately 20% of all marketed pharmaceuticals contain fluorine. pharmacompass.com The presence of fluorine can improve a molecule's metabolic stability, bioavailability, and binding affinity to target proteins. mdpi.comnih.gov This is achieved by blocking sites of metabolic oxidation, altering the acidity of nearby functional groups, and modifying the conformation and electronic properties of the molecule. pharmacompass.com Well-known fluorinated drugs include the antidepressant fluoxetine (B1211875) (Prozac) and the cholesterol-lowering medication atorvastatin. nih.govmdpi.com

Beyond pharmaceuticals, organofluorine compounds are integral to materials science. Current time information in Singapore. Fluoropolymers, such as polytetrafluoroethylene (PTFE), are known for their high thermal stability and chemical resistance. Fluorinated molecules are also used in the development of liquid crystals, advanced polymers for solar cells, and as surfactants. Current time information in Singapore. The unique properties imparted by fluorine make these compounds essential for a wide range of industrial applications.

Significance of the Trifluoromethoxy Moiety in Molecular Design

The trifluoromethoxy group (-OCF3) is a fluorinated substituent of growing importance in both pharmaceutical and agrochemical research. It is often considered a "super-halogen" due to its strong electron-withdrawing nature and high lipophilicity. The trifluoromethoxy group is significantly more lipophilic than a methoxy (B1213986) group (-OCH3) and even more so than a trifluoromethyl group (-CF3), which can have profound effects on a molecule's ability to cross biological membranes.

One of the key advantages of the trifluoromethoxy group in drug design is its enhanced metabolic stability. The strong carbon-fluorine bonds and the electron-withdrawing effect of the fluorine atoms make the -OCF3 group resistant to enzymatic degradation, particularly oxidative demethylation, which is a common metabolic pathway for methoxy groups. This increased stability can lead to a longer duration of action for a drug molecule.

From an electronic standpoint, the trifluoromethoxy group is a powerful electron-withdrawing substituent through its inductive effect, while also being a weak π-donor due to the oxygen lone pairs. This unique combination of electronic properties can be used to fine-tune the reactivity and binding interactions of a molecule. Despite its utility, the incorporation of the trifluoromethoxy group into molecules can be challenging due to the instability of the corresponding trifluoromethoxide anion. pharmacompass.com

Overview of Benzenepropanamine Scaffold Chemistry and Research Trajectories

The benzenepropanamine scaffold consists of a benzene (B151609) ring attached to a three-carbon chain with an amine group. This structural motif is found in a variety of biologically active compounds. The flexibility of the propane (B168953) chain and the ability to introduce substituents on both the aromatic ring and the amine group make it a versatile scaffold in drug discovery.

The synthesis of benzenepropanamine derivatives can be achieved through various synthetic routes, often involving the reduction of a corresponding nitrile or the amination of a propanone derivative. The specific synthetic strategy is typically dictated by the desired substitution pattern on the aromatic ring and the amine.

In medicinal chemistry, the benzenepropanamine scaffold is a "privileged structure," meaning it is capable of binding to multiple biological targets. Derivatives of this scaffold have been investigated for a wide range of therapeutic applications. The introduction of different functional groups onto the benzenepropanamine framework allows for the modulation of its pharmacological properties to target specific receptors or enzymes. The research into benzenepropanamine derivatives is often focused on understanding how different substitution patterns influence their biological activity and pharmacokinetic profiles.

Physicochemical Properties

Below are tables of computed physicochemical properties for 4-(Trifluoromethoxy)-benzenepropanamine and its N-methyl and N,N-dimethyl analogs. These values are predicted by computational models.

Table 1: Computed Physicochemical Properties of this compound (CAS: 465529-50-4) Data sourced from computational models.

PropertyValue
Molecular FormulaC10H12F3NO
Molecular Weight219.20 g/mol
XLogP32.8
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count4

Table 2: Computed Physicochemical Properties of N-Methyl-4-(trifluoromethoxy)benzenepropanamine This data corresponds to a related, but distinct, chemical entity.

PropertyValue
Molecular FormulaC11H14F3NO
Molecular Weight233.23 g/mol
XLogP33.1
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count5

Table 3: Computed Physicochemical Properties of N,N-Dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine (CAS: 56225-81-1) Note the trifluoromethyl instead of trifluoromethoxy group in this analog.

PropertyValue
Molecular FormulaC18H20F3NO
Molecular Weight323.4 g/mol
XLogP34.5
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count2
Rotatable Bond Count6

Table of Compounds

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[4-(trifluoromethoxy)phenyl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO/c11-10(12,13)15-9-5-3-8(4-6-9)2-1-7-14/h3-6H,1-2,7,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMRPWQPYYIKRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCN)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801282110
Record name 4-(Trifluoromethoxy)benzenepropanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

465529-50-4
Record name 4-(Trifluoromethoxy)benzenepropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=465529-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Trifluoromethoxy)benzenepropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801282110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Analytical Characterization Techniques for 4 Trifluoromethoxy Benzenepropanamine

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of 4-(Trifluoromethoxy)-benzenepropanamine. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms. bhu.ac.in For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for a complete structural assignment.

¹H NMR: A proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. The expected signals for this compound would include:

Aromatic Protons: Two distinct signals in the aromatic region (typically δ 7.0-7.5 ppm). Due to the para-substitution, these would appear as two doublets, each integrating to 2H.

Propyl Chain Protons: Three distinct signals corresponding to the three methylene (B1212753) groups of the propanamine chain. The protons closest to the aromatic ring (-CH₂-Ar) would appear as a triplet, the protons adjacent to the amine group (-CH₂-N) would also be a triplet, and the central methylene group (-CH₂-) would appear as a multiplet (a sextet).

Amine Protons: A broad singlet for the -NH₂ protons. The chemical shift of this peak can vary depending on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. aocs.org This technique is crucial for confirming the carbon skeleton. The expected resonances include:

Aromatic Carbons: Four signals for the aromatic carbons. The carbon attached to the trifluoromethoxy group and the carbon attached to the propyl chain would have distinct chemical shifts. The remaining four aromatic carbons would give two signals due to symmetry.

Propyl Chain Carbons: Three distinct signals for the three methylene carbons of the propyl chain.

Trifluoromethoxy Carbon: A quartet for the carbon of the -OCF₃ group due to coupling with the three fluorine atoms.

¹⁹F NMR: Given the presence of a trifluoromethoxy group, ¹⁹F NMR is essential. It would show a single, sharp signal, confirming the presence and chemical environment of the fluorine atoms. The absence of other signals would indicate the purity of the trifluoromethoxy isomeric position.

Expected NMR Data Summary

Technique Expected Signals Anticipated Chemical Shift Region (ppm) Key Structural Information
¹H NMR Aromatic (2x doublets), Propyl Chain (2x triplets, 1x multiplet), Amine (1x broad singlet) Aromatic: 7.0-7.5, Aliphatic: 1.5-3.0 Confirms proton environments and neighbor connectivity.
¹³C NMR Aromatic (4 signals), Propyl Chain (3 signals), -OCF₃ (1 quartet) Aromatic: 115-150, Aliphatic: 20-45, -OCF₃: ~120 Confirms carbon backbone and presence of the -OCF₃ group.

| ¹⁹F NMR | -OCF₃ (1 singlet) | Variable, depends on reference | Confirms the trifluoromethoxy group's electronic environment. |

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound, the molecular formula is C₁₀H₁₂F₃NO, leading to a monoisotopic mass of approximately 219.087 g/mol .

In an electron ionization (EI) mass spectrum, the following features would be expected:

Molecular Ion Peak (M⁺): A peak at m/z 219, corresponding to the intact molecule.

Key Fragment Ions: Fragmentation would likely occur along the propyl chain. A prominent fragment would be expected from the benzylic cleavage, resulting in the loss of an ethylamine (B1201723) radical to form a stable benzylic cation at m/z 190. Another characteristic fragment would be the iminium ion [CH₂=NH₂]⁺ at m/z 30, resulting from cleavage beta to the nitrogen atom. The presence of the trifluoromethoxy-phenyl moiety would also lead to characteristic aromatic fragments.

Predicted Mass Spectrometry Fragmentation

m/z Value (Predicted) Proposed Fragment Structure Significance
219 [C₁₀H₁₂F₃NO]⁺ Molecular Ion
190 [C₉H₈F₃O]⁺ Benzylic cleavage, loss of •CH₂CH₂NH₂

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. vscht.cz

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands:

N-H Stretch: A medium intensity, two-pronged peak around 3300-3400 cm⁻¹ characteristic of a primary amine (-NH₂).

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹ . vscht.cz

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹. vscht.cz

C=C Stretch (Aromatic): Absorptions around 1600 cm⁻¹ and 1500 cm⁻¹.

C-O-C Stretch (Ether): Strong absorptions in the 1250-1100 cm⁻¹ region.

C-F Stretch: Very strong, characteristic absorptions typically in the 1300-1100 cm⁻¹ region, which may overlap with the C-O-C stretch.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations and the symmetric stretches of non-polar bonds often give strong Raman signals, whereas the N-H and C-O stretches are typically weaker.

Expected Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Amine (-NH₂) N-H Stretch 3300-3400 IR
Aromatic Ring C-H Stretch >3000 IR
Propyl Chain C-H Stretch <3000 IR
Aromatic Ring C=C Stretch 1600, 1500 IR, Raman
Aryl Ether C-O-C Stretch 1250-1100 IR

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are essential for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis and purification of non-volatile compounds like this compound. A typical method would be a reversed-phase HPLC (RP-HPLC) method. nih.gov

Method Development:

Column: A C18 or C8 stationary phase would be appropriate, providing separation based on hydrophobicity.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be effective. chromatographyonline.com The amine group's basicity necessitates a buffered mobile phase to ensure consistent peak shape and retention time.

Detection: A UV detector, likely set around 254 nm or 220 nm where the benzene (B151609) ring absorbs, would be suitable for detection and quantification. ejgm.co.uk

Validation: A developed HPLC method would need to be validated according to established guidelines (e.g., ICH) to ensure its linearity, accuracy, precision, specificity, and robustness.

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas Chromatography (GC) is best suited for volatile and thermally stable compounds. shimadzu.com Direct analysis of a primary amine like this compound can be challenging due to its polarity, which can lead to poor peak shape and column adsorption.

Applications for Volatile Derivatives: To overcome these challenges, the amine is typically converted into a more volatile and less polar derivative before GC analysis. sigmaaldrich.com

Derivatization: Common derivatization reactions include acylation (e.g., with trifluoroacetic anhydride) or silylation (e.g., with BSTFA). This process replaces the active hydrogens on the amine group, reducing polarity and improving thermal stability.

GC Conditions: The resulting derivative could be analyzed on a mid-polarity capillary column (e.g., a 5% phenyl-polysiloxane phase). A temperature-programmed oven would be used to ensure efficient separation.

Detection: A Flame Ionization Detector (FID) would provide universal detection for quantification, while a Mass Spectrometer (MS) detector would offer definitive identification of the derivative and any impurities. nih.gov

Hyphenated Techniques (e.g., LC-MS/MS) for Enhanced Specificity

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a powerful analytical tool for the selective and sensitive quantification of this compound in complex matrices. This technique combines the separation capabilities of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry.

In a typical LC-MS/MS analysis, this compound would first be separated from other components in a sample on a reversed-phase HPLC column. The separation is based on the compound's polarity. Following chromatographic separation, the analyte enters the mass spectrometer, where it is ionized, typically through electrospray ionization (ESI).

The ionized molecule (parent ion) is then subjected to collision-induced dissociation (CID), which fragments the molecule in a predictable manner. researchgate.net Specific fragment ions (product ions) are then detected. The transition from the parent ion to specific product ions is highly characteristic of the analyte and forms the basis of selected reaction monitoring (SRM), which provides exceptional specificity and reduces background noise. While specific fragmentation data for this compound is not widely published, based on the analysis of similar phenethylamines, a plausible fragmentation pattern can be predicted. scbt.com

Table 1: Predicted LC-MS/MS Parameters for this compound

ParameterPredicted Value/ConditionRationale
Ionization ModePositive Electrospray Ionization (ESI+)The basic amine group readily accepts a proton.
Parent Ion (m/z)220.08[M+H]⁺ of C10H12F3NO (MW: 219.20)
Primary Fragment Ion (m/z)175.05Loss of the ethylamine side chain (CH2CH2NH2)
Secondary Fragment Ion (m/z)147.04Further fragmentation of the trifluoromethoxy-phenyl ring
Column TypeC18 Reversed-PhaseSuitable for separating moderately polar compounds. discoveroakwoodchemical.com
Mobile PhaseAcetonitrile/Water with 0.1% Formic AcidCommon mobile phase for good peak shape and ionization efficiency. nih.gov

The use of stable isotope-labeled internal standards can further enhance the accuracy and precision of quantification by correcting for matrix effects and variations in instrument response. nih.gov The high sensitivity of LC-MS/MS allows for the detection of this compound at very low concentrations, often in the picogram to nanogram per milliliter range. scbt.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's physical and chemical properties.

As of the current literature survey, the single-crystal X-ray structure of this compound has not been reported in publicly accessible databases. However, the application of this technique would provide invaluable insights. A successful crystallographic analysis would reveal the conformation of the propanamine side chain relative to the trifluoromethoxy-substituted benzene ring and detail the packing of the molecules in the crystal lattice, governed by intermolecular forces such as hydrogen bonding and van der Waals interactions. For similar phenethylamine (B48288) derivatives, crystal structures have been instrumental in understanding their stereochemistry and intermolecular interactions. researchgate.net

Chemical Derivatization Strategies for Analytical Enhancement

Chemical derivatization is a strategy employed to modify an analyte to improve its analytical properties, such as enhancing its detectability or improving its chromatographic behavior. nih.gov For a primary amine like this compound, derivatization is particularly useful for analyses using techniques like HPLC with UV or fluorescence detection.

Pre-column derivatization involves reacting the analyte with a labeling reagent before its introduction into the analytical column. chemicalbook.com This approach can increase the hydrophobicity of the analyte, leading to better retention and separation on reversed-phase columns, and can introduce a chromophore or fluorophore for highly sensitive detection. nih.gov

Several reagents are commonly used for the pre-column derivatization of primary amines. The choice of reagent depends on the analytical requirements, such as the desired detection method and the need to avoid interference from the reagent itself.

Table 2: Common Pre-column Derivatization Reagents for Primary Amines

Derivatization ReagentAbbreviationDetection MethodKey Features
Dansyl chlorideDNS-ClFluorescence, UVForms stable derivatives, but the reagent itself is fluorescent. chemicalbook.com
o-PhthalaldehydeOPAFluorescenceReacts rapidly with primary amines in the presence of a thiol. The reagent is not fluorescent, reducing background signal. cambridge.orgnih.gov
9-Fluorenylmethyl chloroformateFMOC-ClFluorescence, UVReacts with both primary and secondary amines to form highly fluorescent derivatives. nih.govnih.gov
4-(N,N-dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazoleDBD-FFluorescenceProvides high sensitivity for the analysis of phenethylamines. discoveroakwoodchemical.com

The derivatization reaction conditions, such as pH, temperature, and reaction time, must be carefully optimized to ensure complete and reproducible derivatization of this compound.

In post-column derivatization, the derivatizing reagent is introduced into the mobile phase after the analyte has been separated on the analytical column but before it reaches the detector. mdpi.com This technique is advantageous as it avoids the potential for the formation of multiple derivative products and does not affect the chromatographic separation. nih.gov

The primary goal of post-column derivatization is to enhance the detectability of the analyte. mdpi.com Reagents used in post-column derivatization should react rapidly and completely with the analyte in the mobile phase.

Table 3: Common Post-column Derivatization Reagents for Amines

Derivatization ReagentDetection MethodReaction ConditionsAdvantages
NinhydrinUV-Vis (570 nm)High temperature (e.g., 130°C)Well-established method for amino acid and amine analysis. nih.gov
o-PhthalaldehydeOPAFluorescenceRapid reaction at room temperature, high sensitivity. chemicalbook.comnih.gov
FluorescamineFluorescenceRapid reaction at room temperatureReagent is non-fluorescent; excess reagent does not interfere. nih.gov

Post-column derivatization systems require an additional pump to deliver the reagent and a reaction coil to allow for mixing and reaction to occur before the flow enters the detector. mdpi.com The volume of the reaction coil needs to be optimized to allow for sufficient reaction time without causing excessive band broadening. nih.gov

Computational Chemistry Investigations of 4 Trifluoromethoxy Benzenepropanamine

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are foundational to understanding the behavior of 4-(Trifluoromethoxy)-benzenepropanamine at an atomic level. These methods allow for the examination of its structure, dynamics, and energetics.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are employed to elucidate the electronic properties of this compound. Methods such as Density Functional Theory (DFT) are particularly useful for this purpose. By solving the Schrödinger equation for the molecule, a wealth of information can be obtained.

Key electronic properties that can be calculated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap suggests higher stability.

Table 1: Calculated Electronic Properties of this compound

PropertyValueMethodBasis Set
HOMO Energy-7.2 eVDFTB3LYP/6-31G
LUMO Energy-0.5 eVDFTB3LYP/6-31G
HOMO-LUMO Gap6.7 eVDFTB3LYP/6-31G
Dipole Moment3.5 DDFTB3LYP/6-31G

Note: The data in this table is illustrative and based on typical values for similar compounds, as specific experimental or computational data for this compound is not widely available.

Force Field Development and Validation for Molecular Mechanics

For larger-scale simulations, such as molecular dynamics, a classical mechanics approach using force fields is necessary. A force field is a set of parameters that describes the potential energy of a system of atoms. The development of an accurate force field for this compound is crucial for reliable simulations.

The process involves parameterizing bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic). These parameters are often derived from a combination of quantum chemical calculations and experimental data for smaller, related molecules. Validation of the force field is then performed by comparing simulation results with available experimental data, such as crystal structures or spectroscopic data.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Theoretical Frameworks

QSAR and QSPR models are statistical tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models are invaluable for predicting the behavior of new compounds and for understanding the key molecular features that drive a particular outcome.

Descriptor Generation and Selection for QSAR/QSPR Models

The first step in building a QSAR or QSPR model is the calculation of molecular descriptors. These are numerical values that represent different aspects of the molecule's structure. For this compound, a wide range of descriptors can be generated, including:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices (e.g., Balaban J index), connectivity indices.

3D descriptors: Molecular shape and size descriptors.

Electronic descriptors: Dipole moment, partial charges.

Lipophilicity descriptors: LogP.

Following descriptor generation, a selection process is undertaken to identify the most relevant descriptors for the model. This is often achieved using statistical techniques like principal component analysis (PCA) or genetic algorithms.

Statistical Validation of Predictive Models

Once a QSAR or QSPR model is built, it must be rigorously validated to ensure its predictive power. This involves both internal and external validation techniques.

Internal validation methods, such as cross-validation (e.g., leave-one-out), assess the model's robustness. External validation involves using the model to predict the activity or property of a set of compounds that were not used in the model's development. Key statistical parameters used for validation include the coefficient of determination (R²) and the root mean square error (RMSE).

Table 2: Illustrative QSAR Model Validation Statistics

ParameterValue
R² (training set)0.92
Q² (cross-validation)0.85
R² (external test set)0.88
RMSE0.35

Note: This table represents typical validation statistics for a robust QSAR model and is for illustrative purposes.

Molecular Docking Studies of Ligand-Macromolecule Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or a nucleic acid. This method is instrumental in understanding the potential mechanism of action of this compound at a molecular level.

The process involves placing the ligand in the binding site of the macromolecule and using a scoring function to evaluate the binding affinity of different poses. The results of a docking study can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the stability of the ligand-macromolecule complex. This information is critical for structure-based drug design and for optimizing the lead compound.

Binding Site Prediction and Characterization

To predict and characterize the potential binding sites of this compound, researchers would typically employ a variety of computational methods. Techniques such as reverse docking and binding site prediction algorithms would be used. These methods screen the structure of the compound against a library of known protein structures to identify potential biological targets. The characterization of a predicted binding site would involve analyzing its amino acid composition, volume, shape, and electrostatic properties to understand the potential for interaction with the ligand.

Ligand-Protein Interaction Profiling

Following the identification of a potential binding target, molecular docking simulations would be performed to profile the interactions between this compound and the protein. This process predicts the preferred orientation of the ligand when bound to the target and elucidates the specific molecular interactions that stabilize the complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The results are often visualized in 2D and 3D diagrams to provide a detailed view of the binding mode.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics simulations offer a way to observe the behavior of a molecule over time, providing insights into its flexibility and the stability of its interactions with a target protein.

Analysis of Ligand Flexibility and Conformational Space

MD simulations would be used to explore the conformational space of this compound. This analysis reveals the different shapes the molecule can adopt in a solution or within a binding pocket. Understanding the ligand's flexibility is crucial as it can influence its ability to bind to a target. Key parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) would be calculated to quantify the molecule's structural changes over the simulation time.

Simulation of Ligand-Target Complex Stability

To assess the stability of the predicted ligand-protein complex, MD simulations of the entire complex would be run. These simulations can confirm whether the interactions identified in molecular docking are maintained over time. Analysis of the simulation trajectory would provide information on the dynamic behavior of the complex, including the persistence of key hydrogen bonds and other interactions, which is indicative of a stable binding event.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico ADME prediction is a critical step in early-stage drug discovery, used to estimate the pharmacokinetic properties of a compound. Various computational models, often based on quantitative structure-activity relationships (QSAR), would be employed to predict properties such as:

Absorption: Intestinal absorption, Caco-2 permeability, and oral bioavailability.

Distribution: Plasma protein binding, blood-brain barrier penetration, and volume of distribution.

Metabolism: Prediction of metabolic stability and identification of the cytochrome P450 (CYP) enzymes most likely responsible for its metabolism.

Excretion: Prediction of the likely routes of elimination from the body.

These predictions are typically presented in a data table, comparing the compound's properties to established ranges for drug-like molecules.

In Vitro Biological Activity and Mechanistic Studies of 4 Trifluoromethoxy Benzenepropanamine

Enzyme Kinetics Investigations

Determination of Kinetic Parameters (e.g., Km, Vmax)

No publicly available data.

Elucidation of Enzyme Inhibition Mechanisms (e.g., Competitive, Non-Competitive)

No publicly available data.

Influence of Substrate Concentration on Enzymatic Activity

No publicly available data.

Receptor Binding Assays

Radioligand Binding Displacement Assays

No publicly available data.

Saturation and Competition Binding Assay Formats

No publicly available data.

It is recommended to monitor scientific databases and journals for any future publications that may include the in vitro pharmacological profiling of 4-(Trifluoromethoxy)-benzenepropanamine.

Investigation of Interactions with Biological Macromolecules (e.g., proteins, nucleic acids)No studies were found that detail the direct binding or interaction of this compound with proteins, nucleic acids, or other biological macromolecules.

Due to the lack of specific research on this compound, no data tables or detailed research findings can be generated for the requested article.

Structure Activity Relationship Sar Analysis of 4 Trifluoromethoxy Benzenepropanamine Analogues

Theoretical Principles of SAR and Compound Optimization

Structure-Activity Relationship (SAR) analysis is a foundational concept in medicinal chemistry that links the chemical structure of a compound to its biological activity. drugbank.com The core principle is that the activity of a molecule is directly related to its chemical structure, and systematic modifications to that structure will produce corresponding changes in its biological effects. biomolther.org Key strategies in drug design involve altering molecular scaffolds with specific chemical groups to enhance interactions with biological targets or to improve pharmacokinetic properties. biomolther.org

Compound optimization is an iterative process guided by SAR data. It begins with a "lead compound," a molecule showing a desired biological effect. Chemists then synthesize a series of analogues by making targeted modifications, such as:

Substituent Modification: Adding, removing, or changing functional groups on the molecular scaffold.

Scaffold Hopping: Replacing the core structure with a different one while retaining key binding features.

Isosteric/Bioisosteric Replacement: Swapping a group of atoms with another group that has similar physical or chemical properties, aiming to improve the molecule's profile. nih.gov

For any given series of compounds, extensive SAR investigations are typically necessary to determine the optimal placement and nature of substitutions to achieve the desired activity, selectivity, and metabolic stability. wikipedia.org This systematic approach allows for the fine-tuning of a molecule to maximize its therapeutic potential and minimize undesirable characteristics. drugbank.com

Impact of the Trifluoromethoxy Group on Biological Activity Profiles

The trifluoromethoxy (-OCF₃) group is a unique and valuable substituent in medicinal chemistry due to its distinct electronic and physicochemical properties. biomolther.orgnih.gov Its impact on a molecule's biological profile is multifaceted, influencing everything from metabolic stability to receptor binding affinity.

The -OCF₃ group is strongly electron-withdrawing and highly lipophilic. This combination can significantly alter a drug candidate's properties. nih.gov The high metabolic stability of the -OCF₃ group arises from the strength of the carbon-fluorine bonds. wikipedia.org Unlike a methoxy (B1213986) (-OCH₃) group, which is susceptible to O-dealkylation by metabolic enzymes, the trifluoromethoxy group is highly resistant to such cleavage, often leading to an increased plasma half-life for the compound.

Furthermore, the trifluoromethoxy group can modulate a molecule's lipophilicity (fat solubility), which is a critical factor for its ability to cross cell membranes, including the blood-brain barrier. wikipedia.org The introduction of an -OCF₃ group generally increases lipophilicity more than a trifluoromethyl (-CF₃) or a chloro (-Cl) group. This allows for the fine-tuning of logP values to optimize membrane permeability and bioavailability. wikipedia.org

Table 1: Comparison of Physicochemical Properties of Common Phenyl Substituents
Substituent (X)Hansch-Leo Lipophilicity Parameter (π)Hammett Electronic Parameter (σp)Key Characteristics
-H (Hydrogen)0.000.00Baseline reference
-Cl (Chloro)0.710.23Electron-withdrawing, moderately lipophilic
-CF₃ (Trifluoromethyl)0.880.54Strongly electron-withdrawing, lipophilic, metabolically stable. wikipedia.org
-OCF₃ (Trifluoromethoxy)1.040.35Strongly electron-withdrawing, highly lipophilic, metabolically stable. nih.gov

Influence of Benzenepropanamine Scaffold Modifications on Activity and Selectivity

The benzenepropanamine (or 3-phenylpropan-1-amine) scaffold is the backbone of the target compound and many other active molecules. Modifications to this core structure, including substitutions on the phenyl ring, alterations to the three-carbon chain, and changes to the terminal amine, can have profound effects on biological activity and selectivity.

A prominent example of SAR in this class comes from the development of selective serotonin (B10506) reuptake inhibitors (SSRIs) based on the 3-phenoxy-3-phenylpropan-1-amine (PPPA) scaffold, which is closely related to benzenepropanamine. wikipedia.org

Phenyl Ring Substitution: The position and nature of substituents on the phenyl ring are critical. In the PPPA series, placing a trifluoromethyl (-CF₃) group at the para- (4-) position of the phenoxy ring led to the development of the potent SSRI Fluoxetine (B1211875). wikipedia.org The corresponding unsubstituted analogue is significantly less potent. SAR studies on related phenethylamines (which have a two-carbon chain) also show that alkyl or halogen groups at the para-position generally have a positive effect on binding affinity at serotonin receptors like 5-HT₂A. nih.gov

Propanamine Chain Modification: The three-carbon chain itself can be modified. For instance, the PPPA series features a phenoxy group at the 3-position of the chain. Removing this group would revert the structure to a simpler phenylpropanamine. The length of the alkyl chain is also important; phenethylamines (two-carbon chain) and phenylpropanamines (three-carbon chain) often exhibit different pharmacological profiles.

Amine Group Substitution: The terminal amine group is a key site for modification. N-methylation of Norfluoxetine (a primary amine) to produce Fluoxetine (a secondary amine) alters its activity profile. wikipedia.org Further substitution can lead to tertiary amines or incorporation of the nitrogen into a ring system, as seen in some synthetic cathinone (B1664624) analogues, which can drastically change potency and mechanism of action (e.g., from a reuptake inhibitor to a releasing agent). nih.gov

Table 2: SAR of Selected Phenylpropanamine Analogues
CompoundKey Structural FeaturesPrimary Biological Activity
Norfluoxetine4-(Trifluoromethyl)phenoxy at C3, Primary AmineSSRI wikipedia.org
Fluoxetine4-(Trifluoromethyl)phenoxy at C3, Secondary Amine (N-Methyl)SSRI wikipedia.org
Atomoxetine2-(Methyl)phenoxy at C3, Secondary Amine (N-Methyl)Norepinephrine (B1679862) Reuptake Inhibitor (NRI) wikipedia.org
Nisoxetine2-(Methoxy)phenoxy at C3, Secondary Amine (N-Methyl)Norepinephrine Reuptake Inhibitor (NRI) wikipedia.org

This data illustrates that minor changes, such as moving a substituent on the phenyl ring from the para- to the ortho-position (e.g., Fluoxetine vs. Atomoxetine), can switch the compound's selectivity from serotonin to norepinephrine transporters.

Stereochemical Considerations in Structure-Activity Relationships

Many phenylpropanamine analogues, including 4-(Trifluoromethoxy)-benzenepropanamine, contain at least one chiral center, meaning they can exist as different stereoisomers (enantiomers or diastereomers). The three-dimensional arrangement of atoms is crucial for molecular recognition by biological targets like receptors and enzymes, which are themselves chiral. Consequently, different stereoisomers of a compound can exhibit vastly different potencies, efficacies, and even mechanisms of action.

For example, in the cathinone series, which shares the phenylpropanamine backbone, the S(−)-isomer is consistently more potent as a central nervous system stimulant than its R(+) enantiomer. nih.gov Similarly, the SSRI Fluoxetine is sold as a racemate (an equal mixture of both enantiomers), but its S-enantiomer, known as Seproxetine, is also a potent SSRI. wikipedia.org

Docking simulations of other phenethylamine (B48288) derivatives have shown that different enantiomers can fit differently into the binding pocket of a transporter protein. For instance, a study on dopamine (B1211576) transporter inhibitors revealed that the (S)-form of one compound formed a more stable complex within the binding site than the (R)-form, highlighting the stereochemical preference of the target. Therefore, controlling the stereochemistry is a critical aspect of optimizing the pharmacological activity of benzenepropanamine analogues.

Integration of Computational and Experimental SAR Data

Modern drug discovery integrates computational methods with traditional experimental testing to accelerate the optimization process. This synergy allows researchers to predict the properties of virtual compounds, prioritize which analogues to synthesize, and better understand experimental results.

The process often follows a cycle:

Experimental Screening: A library of compounds is tested in vitro (e.g., in a receptor binding assay) to identify initial hits.

Computational Modeling (QSAR & Docking): Quantitative Structure-Activity Relationship (QSAR) models are built to correlate structural features of the tested compounds with their measured activity. For promising hits, molecular docking simulations can predict the precise binding mode and interactions with the target protein. This was demonstrated with β-phenethylamine derivatives, where docking was used to analyze how lead compounds fit into the dopamine transporter.

Virtual Screening and Analogue Design: The computational models are used to screen large virtual libraries of compounds or to design novel analogues predicted to have improved activity. A QSAR study on analogues of donepezil, for example, successfully predicted ligand-target interactions that were later confirmed by in vitro testing.

Synthesis and Experimental Validation: The most promising candidates identified through computational work are then synthesized and tested experimentally, providing new data to refine the computational models for the next iteration. drugbank.com

This integrated approach, sometimes referred to as Computer-Aided Drug Design (CADD), makes the search for potent and selective molecules more efficient and rational. By combining the predictive power of computational chemistry with the definitive results of empirical testing, researchers can more effectively navigate the complex landscape of structure-activity relationships.

Preclinical Metabolic Fate and Pathway Research of 4 Trifluoromethoxy Benzenepropanamine

In Vitro Metabolic Profiling Using Biological Systems (e.g., microsomes, hepatocytes)

In vitro metabolic studies are fundamental in preclinical drug development to predict how a compound will be processed in the body. These experiments typically utilize subcellular fractions, such as liver microsomes, or whole cells, like hepatocytes, which contain the primary enzymes responsible for drug metabolism.

Identification of Major Metabolites and Biotransformation Pathways

For a compound like 4-(Trifluoromethoxy)-benzenepropanamine, researchers would incubate it with human and animal liver microsomes and hepatocytes. The resulting mixture would then be analyzed to identify any new chemical entities, which are the metabolites. The structural elucidation of these metabolites helps to map the primary biotransformation pathways. Given its structure, potential metabolic pathways could include modifications to the propanamine side chain or the trifluoromethoxy-substituted benzene (B151609) ring.

Elucidation of Phase I Metabolic Reactions (e.g., hydroxylation, O-dealkylation)

Phase I reactions introduce or expose functional groups on a parent compound. nih.gov For this compound, potential Phase I reactions could involve:

Hydroxylation: The addition of a hydroxyl (-OH) group, likely on the aromatic ring or the aliphatic side chain. Aromatic hydroxylation is a common metabolic pathway for compounds containing a phenyl group. nih.gov

Oxidative deamination: The removal of the amine group from the propanamine side chain, which would be catalyzed by monoamine oxidase or cytochrome P450 enzymes. wikipedia.org

O-dealkylation: While the trifluoromethoxy group is generally more stable than a simple methoxy (B1213986) group, cleavage of the ether bond is a theoretical possibility. However, the high strength of the carbon-fluorine bonds makes the trifluoromethoxy group relatively resistant to metabolism. annualreviews.org

Investigation of Phase II Metabolic Reactions (e.g., glucuronidation, sulfation)

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. nih.gov For this compound, if a hydroxyl group is introduced during Phase I metabolism, it could then undergo:

Glucuronidation: The attachment of glucuronic acid.

Sulfation: The addition of a sulfonate group.

The primary amine group could also potentially undergo conjugation reactions.

Role of Cytochrome P450 Enzymes and Other Metabolic Enzymes

The cytochrome P450 (CYP) superfamily of enzymes, predominantly found in the liver, is a major catalyst for Phase I metabolic reactions. uniba.it To determine which specific CYP enzymes are responsible for metabolizing this compound, researchers would typically use a panel of recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP1A2). By observing which of these enzymes depletes the parent compound and forms metabolites, the primary metabolizing enzymes can be identified. For instance, many drugs are metabolized by CYP3A4. wikipedia.org Other enzymes, such as monoamine oxidases (MAOs), could also be investigated for their role in the metabolism of the propanamine side chain. wikipedia.org

Methodologies for Metabolite Identification and Quantification

The standard analytical techniques for identifying and quantifying metabolites from in vitro experiments include:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most common method used to separate the components of the incubation mixture and then detect and identify the parent compound and its metabolites based on their mass-to-charge ratio and fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of unknown metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to definitively elucidate the chemical structure of metabolites, especially when sufficient quantities can be isolated.

Quantification of the parent compound and its metabolites is typically achieved by creating calibration curves with known concentrations of reference standards.

Emerging Research Directions and Methodological Advances in 4 Trifluoromethoxy Benzenepropanamine Research

Development of Novel Synthetic Routes for Enhanced Yields and Purity

While specific, peer-reviewed synthetic procedures for 4-(Trifluoromethoxy)-benzenepropanamine are not extensively documented, established organic chemistry methodologies for analogous structures provide a clear blueprint for its preparation. Research in this area focuses on developing novel, efficient, and scalable synthetic routes that improve both chemical yield and purity.

Key strategies often begin with a suitable precursor, such as 4-(trifluoromethoxy)benzaldehyde (B1346576) or a related phenylpropanoid. A common and effective method is reductive amination. researchgate.netorganic-chemistry.orgchemrxiv.org This involves the reaction of a carbonyl compound, like 4-(trifluoromethoxy)phenylpropanal, with an amine source in the presence of a reducing agent. Another viable pathway starts from (4-trifluoromethoxyphenyl)acetonitrile, which can be extended and then reduced to the desired propanamine. google.com

Innovations in this field are geared towards:

Catalyst Development : Employing more efficient and selective catalysts, including biocatalytic approaches using enzymes like reductive aminases (RedAms), can lead to higher yields and enantioselectivity with fewer byproducts. frontiersin.org

Flow Chemistry : Continuous flow reactors offer precise control over reaction parameters like temperature and mixing, which can enhance reaction rates and yields, and allow for safer handling of reactive intermediates.

Below is a table outlining plausible synthetic routes extrapolated from the synthesis of similar compounds.

Starting Material Key Intermediates/Reagents Reaction Type Potential Advantages Reference for Analogy
4-(Trifluoromethoxy)benzaldehydePropyl Grignard reagent, oxidizing agent, ammonia (B1221849), reducing agentGrignard reaction, oxidation, reductive aminationReadily available starting material. caymanchem.com, organic-chemistry.org
4-(Trifluoromethoxy)bromobenzeneAcrolein, Palladium catalyst, reducing agent, ammoniaHeck reaction, reduction, aminationModular approach allowing for variation. google.com
3-(4-(Trifluoromethoxy)phenyl)propanoic acidThionyl chloride, ammonia, reducing agent (e.g., LiAlH4)Amidation followed by reductionEstablished, high-yielding reactions. google.com
4-(Trifluoromethoxy)phenylpropanoneAmmonia or hydroxylamine, reducing agent (e.g., NaBH3CN)Reductive AminationDirect conversion from a ketone precursor. researchgate.net

Application of Advanced Spectroscopic Techniques for Complex Mixture Analysis

The structural elucidation and purity assessment of this compound and its reaction mixtures rely heavily on modern spectroscopic techniques. Given the complexity of synthetic intermediates and potential byproducts, advanced methods are crucial for comprehensive analysis. researchgate.netgoogle.comnist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H and ¹³C NMR : These are fundamental for confirming the carbon-hydrogen framework of the molecule. researchgate.netmdpi.com

¹⁹F NMR : The presence of the trifluoromethoxy group makes ¹⁹F NMR an exceptionally powerful tool. The chemical shift of the ¹⁹F signal is highly sensitive to the local electronic environment, providing a clear signature for the trifluoromethoxy moiety and aiding in the identification of fluorinated impurities. rsc.org

2D NMR Techniques : Methods like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguously assigning all proton and carbon signals, especially in complex structures. mdpi.com

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) provides the exact mass of the compound, which is used to confirm its elemental composition. rsc.org Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are vital for separating and identifying components in a reaction mixture. ucdavis.eduucdavis.edu

Infrared (IR) and Raman Spectroscopy :

FTIR Spectroscopy : This technique is used to identify key functional groups. For this compound, characteristic peaks would include N-H stretching vibrations of the primary amine, C-H stretches of the aromatic ring and alkyl chain, C=C stretches of the benzene (B151609) ring, and strong C-F and C-O stretching vibrations associated with the trifluoromethoxy group. researchgate.netresearchgate.net

Raman Spectroscopy : As a complementary technique to IR, Raman spectroscopy can provide additional information about the molecular structure, particularly for the carbon skeleton and aromatic ring vibrations. google.com

The table below summarizes the expected spectroscopic data for the target compound based on analysis of its functional groups and data from similar compounds.

Technique Expected Observations Purpose
¹H NMRSignals for aromatic protons (ortho and meta to OCF₃), aliphatic protons of the propane (B168953) chain, and amine protons.Structural confirmation of H-framework.
¹³C NMRSignals for aromatic carbons, propyl chain carbons, and the carbon of the OCF₃ group (as a quartet due to C-F coupling).Structural confirmation of C-framework.
¹⁹F NMRA characteristic singlet for the -OCF₃ group.Confirmation and quantification of the fluorinated group. rsc.org
Mass Spec (EI)A molecular ion peak (M⁺) and characteristic fragmentation patterns.Confirmation of molecular weight and structure. nist.gov
FTIRBands for N-H stretch (~3300-3400 cm⁻¹), C-H (aromatic/aliphatic), C=C (aromatic, ~1500-1600 cm⁻¹), C-O and C-F stretches (~1100-1300 cm⁻¹).Functional group identification. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Computational Studies

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating discovery and providing predictive insights. nih.gov For a compound like this compound, these computational tools can be applied in several ways:

Predictive Modeling : ML algorithms can be trained on large datasets of known molecules to predict various properties of new compounds, such as solubility, toxicity, and potential biological activities, before they are even synthesized. nih.gov

Synthetic Route Prediction : AI platforms can analyze the structure of a target molecule and propose potential synthetic pathways, ranking them based on predicted yield, cost, and complexity.

Molecular Docking and Simulation : AI can enhance traditional molecular docking studies, which predict how a ligand might bind to a protein target. By analyzing vast structural data, AI can predict binding affinities and poses with greater accuracy, guiding the design of more potent and selective molecules. nih.gov This is particularly relevant as benzenepropanamines are often studied as ligands for monoamine transporters. nih.govacs.org

Exploration of New In Vitro Models for Mechanistic Insights

To understand the biological effects and mechanism of action of this compound, advanced in vitro models are essential. Research is moving beyond simple cell-based assays to more complex and physiologically relevant systems.

High-Throughput Screening (HTS) : Automated HTS platforms can rapidly test the compound against a large panel of biological targets, such as receptors and enzymes, to identify its primary biological activity.

Transporter-Expressing Cell Lines : Given that many benzenepropanamine derivatives interact with monoamine transporters (DAT, NET, and SERT), a key in vitro approach involves using cell lines (e.g., HEK293) that are engineered to express these specific human transporters. nih.govtuwien.at Assays measuring the uptake or inhibition of radiolabeled or fluorescent substrates in these cells can quantify the compound's potency and selectivity. acs.org

3D Cell Cultures and Organoids : Moving beyond 2D cell monolayers, 3D cell cultures or organoids (e.g., neurospheres) provide a more accurate representation of the in vivo environment. Testing the compound in these models can offer better predictions of its effects on complex biological systems.

Quantitative Proteomics : Techniques like tandem mass tag-based quantitative proteomics can be used to analyze changes in protein expression in cells treated with the compound. This provides an unbiased view of the cellular pathways affected, offering clues to its mechanism of action. nih.gov

The following table lists potential in vitro models applicable to this compound.

In Vitro Model Assay Type Information Gained Reference for Analogy
HEK293 cells expressing hSERT, hDAT, hNETRadioligand binding or substrate uptake assayPotency and selectivity for monoamine transporters. acs.orgtuwien.at
Primary neuronal culturesNeurotransmitter release/uptake measurementEffects on native neuronal systems. nih.gov
Liver microsomesMetabolic stability assayRate of metabolism and metabolic stability. nih.gov
Caco-2 cell monolayerPermeability assayPrediction of intestinal absorption and oral bioavailability. nih.gov

Design of Targeted Chemical Probes for Specific Biological Interactions

To visualize and study the interaction of this compound with its biological targets in real-time, targeted chemical probes can be designed. rsc.org A chemical probe is typically a modified version of the parent compound that incorporates a reporter tag, such as a fluorophore, without significantly altering its biological activity. nih.gov

Fluorescent Labeling : A common strategy is to attach a fluorescent dye to a part of the molecule that is not critical for its biological activity. nih.govnih.gov For this compound, a fluorophore could potentially be attached to the amine via a linker, creating a fluorescent ligand. Such probes allow for visualization of target binding and localization within cells using techniques like fluorescence microscopy and flow cytometry. caymanchem.comnih.gov

Photoaffinity Labeling : These probes contain a photoreactive group that, upon exposure to UV light, forms a covalent bond with the biological target. This allows for the permanent "tagging" and subsequent identification of the binding protein.

Click Chemistry : Modern bioconjugation techniques, such as copper-catalyzed or strain-promoted azide-alkyne cycloadditions ("click chemistry"), provide highly efficient and specific methods for attaching reporter tags to the molecule, facilitating the creation of sophisticated probes. nih.gov

The development of such probes based on the this compound scaffold would be a significant step forward in elucidating its specific molecular interactions and biological function.

Q & A

Basic: What are the optimized synthetic routes for 4-(Trifluoromethoxy)-benzenepropanamine, and how can intermediates be characterized?

Methodological Answer:
The synthesis typically involves multi-step routes. For example:

  • Intermediate preparation : React 4-(trifluoromethoxy)benzyl alcohol with phosphorus tribromide in ether at low temperatures to form 4-(trifluoromethoxy)benzyl bromide .
  • Nucleophilic substitution : React the bromide intermediate with a primary amine (e.g., propanamine) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile.
    Characterization : Use NMR (¹H/¹³C/¹⁹F) to confirm substitution patterns and purity. Mass spectrometry (HRMS) and HPLC can validate molecular weight and purity (>95%) .

Basic: How does the trifluoromethoxy group influence the compound’s electronic properties and reactivity?

Methodological Answer:
The -OCF₃ group is strongly electron-withdrawing due to inductive effects from fluorine atoms. This impacts:

  • Reactivity : Enhances electrophilic aromatic substitution at specific positions.
  • Electronic characterization : Use UV-Vis spectroscopy to study absorption shifts and DFT calculations to map electron density distribution .
  • Case Study : In derivatives, the -OCF₃ group stabilizes intermediates in Suzuki-Miyaura coupling reactions by reducing electron density on the benzene ring .

Advanced: How can researchers resolve contradictions in biological activity data across studies (e.g., IC₅₀ variability in cancer cell lines)?

Methodological Answer:
Contradictions may arise from differences in:

  • Assay conditions : Standardize cell lines (e.g., T24 bladder cancer vs. SK-OV-3 ovarian cancer), incubation times, and serum concentrations .
  • Compound stability : Monitor decomposition via LC-MS under experimental conditions (e.g., pH, temperature). For example, DSC analysis of related amides shows thermal decomposition above 150°C, which may affect bioactivity results .
  • Statistical rigor : Use triplicate experiments with positive controls (e.g., cisplatin) and apply ANOVA to assess significance .

Advanced: What computational strategies predict the binding affinity of this compound derivatives to neurological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with serotonin transporters (SERT) or dopamine receptors. The trifluoromethoxy group’s hydrophobicity may enhance binding in hydrophobic pockets .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Focus on hydrogen bonding between the amine group and Asp98 in SERT .
  • QSAR models : Train models using anti-proliferative IC₅₀ data from derivatives with varying carbon chain lengths .

Basic: What safety protocols are critical when handling this compound intermediates?

Methodological Answer:

  • Hazard analysis : Conduct Ames testing for mutagenicity and DSC for thermal stability. For example, anomeric amide intermediates may exhibit mutagenicity comparable to benzyl chloride .
  • PPE : Use nitrile gloves, fume hoods, and closed systems for bromination steps (due to PBr₃ toxicity) .
  • Waste disposal : Quench reactive intermediates (e.g., benzyl bromides) with NaHCO₃ before disposal .

Advanced: How can the anti-proliferative activity of this compound derivatives be mechanistically validated?

Methodological Answer:

  • Pathway analysis : Perform RNA-seq on treated cancer cells to identify dysregulated pathways (e.g., apoptosis via Bcl-2/Bax ratio changes) .
  • Target engagement : Use CETSA (Cellular Thermal Shift Assay) to confirm binding to putative targets like dihydrofolate reductase .
  • In vivo validation : Test lead compounds in xenograft models with pharmacokinetic profiling (e.g., Cₘₐₓ, t₁/₂) to assess bioavailability .

Basic: What spectroscopic techniques differentiate positional isomers in trifluoromethoxy-substituted compounds?

Methodological Answer:

  • ¹⁹F NMR : Chemical shifts vary significantly between ortho, meta, and para isomers (e.g., para-substituted -OCF₃ resonates at δ -58 ppm vs. meta at δ -62 ppm) .
  • X-ray crystallography : Resolve ambiguity in substitution patterns, particularly for crystalline intermediates .

Advanced: How can continuous flow reactors improve the scalability of this compound synthesis?

Methodological Answer:

  • Process intensification : Use microreactors for exothermic steps (e.g., bromination) to enhance heat transfer and reduce side reactions .
  • In-line analytics : Integrate FTIR or PAT tools to monitor intermediate formation and adjust residence times dynamically .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.